- Synthesis of 3,4,5-trimethoxyphenyl acetic acid, Jingxi Huagong, 2011, 28(12), 1240-1243
Cas no 951-82-6 (3,4,5-Trimethoxyphenylacetic acid)
3,4,5-Trimethoxyphenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4,5-Trimethoxyphenylacetic acid
- 2-(3,4,5-trimethoxyphenyl)acetic acid
- Aceticacid, (3,4,5-trimethoxyphenyl)- (6CI,7CI,8CI)
- 3,4,5-Trimethoxybenzeneacetic acid
- 2-(3,4,5-Trimethoxyphenyl)aceticacid
- 3,4,5-Trimethoxybenzeneacetic acid (ACI)
- Acetic acid, (3,4,5-trimethoxyphenyl)- (6CI, 7CI, 8CI)
- NSC 130961
- NSC 91017
- 3,4,5-Trimethoxyphenylacetic acid,98%
- CS-W010429
- CHEMBL4438899
- NSC-130961
- EINECS 213-456-2
- T1105
- SR-01000390372-1
- 2-(3,4,5-Trimethoxy-phenyl)-acetic acid
- (3,4,5-trimethoxyphenyl)acetic acid
- SCHEMBL499116
- BBL027455
- HY-W009713
- DTXSID60241755
- NSC130961
- Oprea1_468323
- STK726713
- SR-01000390372
- Z104442558
- AC-5313
- 3,4,5-Trimethoxyphenylacetic acid, 97%
- (3,4,5-trimethoxy)phenylacetic acid
- Benzeneacetic acid,4,5-trimethoxy-
- Q27216287
- EN300-18978
- 951-82-6
- InChI=1/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13
- CHEBI:125676
- BRD-K94158209-001-01-5
- UNII-K1HZ43C68Y
- ACETIC ACID, (3,4,5-TRIMETHOXYPHENYL)-
- MFCD00004336
- BCP09036
- NSC-91017
- NS00040438
- AS-15922
- AKOS000119742
- Benzeneacetic acid, 3,4,5-trimethoxy-
- Q-100901
- HMS1778L09
- 3,4,5-trimethoxy phenyl acetic acid
- PD196700
- 3,4,5-trimethoxy-phenyl-acetic acid
- K1HZ43C68Y
- DB-021835
- SY015349
- (3,4,5-Trimethoxyphenyl)-acetic Acid; 3,4,5-Trimethoxybenzeneacetic Acid; 3,4,5-Trimethoxyphenylacetic Acid; NSC 130961; NSC 91017
- 2-(3,4,5-trimethoxyphenyl)acetate
-
- MDL: MFCD00004336
- Inchi: 1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
- InChI Key: DDSJXCGGOXKGSJ-UHFFFAOYSA-N
- SMILES: O=C(CC1C=C(OC)C(OC)=C(OC)C=1)O
- BRN: 2697844
Computed Properties
- Exact Mass: 226.08400
- Monoisotopic Mass: 226.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 65Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.2668 (rough estimate)
- Melting Point: 117.0 to 121.0 deg-C
- Boiling Point: 327.83°C (rough estimate)
- Flash Point: 138.1℃
- Refractive Index: 1.5140 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 64.99000
- LogP: 1.33950
- Solubility: dissolve in water
3,4,5-Trimethoxyphenylacetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 38
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R38
3,4,5-Trimethoxyphenylacetic acid Customs Data
- HS CODE:29189090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,4,5-Trimethoxyphenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1105-25G |
3,4,5-Trimethoxyphenylacetic Acid |
951-82-6 | >98.0%(GC)(T) | 25g |
¥1150.00 | 2024-04-15 | |
| Fluorochem | 078979-1g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078979-5g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 95% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 078979-10g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 95% | 10g |
£27.00 | 2022-03-01 | |
| Fluorochem | 078979-25g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 95% | 25g |
£56.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107284-100g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 98% | 100g |
¥840.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107284-25g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 98% | 25g |
¥251.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107284-5g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 98% | 5g |
¥66.90 | 2023-09-01 | |
| Chemenu | CM255968-100g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 95+% | 100g |
$163 | 2021-06-16 | |
| Chemenu | CM255968-500g |
3,4,5-Trimethoxyphenylacetic acid |
951-82-6 | 95+% | 500g |
$561 | 2021-06-16 |
3,4,5-Trimethoxyphenylacetic acid Production Method
Production Method 1
1.2 Reagents: Acetic acid , Zinc ; rt; rt → 80 °C; 5 h, 80 °C
Production Method 2
- Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion, Bioorganic & Medicinal Chemistry, 2018, 26(14), 4191-4200
Production Method 3
1.2 Solvents: Water
- Process for preparation of (Z)-3'-hydroxy-3,4,4',5-tetramethoxydiphenylethylene from 3,4,5-trimethoxybenzaldehyde and isovanillin, China, , ,
Production Method 4
- The synthesis of dl-colchinol methyl ether, Journal of the American Chemical Society, 1951, 73, 1414-21
Production Method 5
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C
1.3 Solvents: Acetonitrile ; reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ; reflux
- Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18
Production Method 6
- Studies on 1,2,3,4-tetrahydroisoquinolines. II. A one-pot synthesis of 1-arylmethyl-1,2,3,4-tetrahydroisoquinolines from an isoquinolinium salt, Chemical & Pharmaceutical Bulletin, 1981, 29(7), 1848-53
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Synthesis of salidroside analogs and their ability of DPPH radical scavenging activity, Indian Journal of Chemistry, 2013, (5), 654-664
Production Method 8
- Synthesis of natural products Combretastatin A-1 and Combretastatin B-1, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(10), 2313-2318
Production Method 9
- Synthesis of 3,4,5-trimethoxyphenyl acetic acid by erlenmeyer-plochl reaction, Yaoxue Jinzhan, 2013, 37(6), 280-283
Production Method 10
- Synthetic analogs of low-molecular-weight acyl-polyamine spider toxins, Helvetica Chimica Acta, 1993, 76(3), 1167-81
Production Method 11
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
- Synthesis and Solid-State Polymerization of 5-(Pyren-1-yl)penta-2,4-diyn-1-ol Derivatives with an N-Phenylurethane or N-Benzylurethane Group, Crystal Growth & Design, 2020, 20(10), 6356-6365
Production Method 13
1.2 Reagents: Acetic acid , Zinc Solvents: Acetonitrile ; 8 min, 80 °C
- Preparation method of 3,4,5-trimethoxyphenylacetic acid, China, , ,
Production Method 14
- A process for preparing methoxy-substituted benzeneacetic acids, China, , ,
Production Method 15
1.2 Reagents: Potassium borohydride ; < 50 °C; 1 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.4 Reagents: Thionyl chloride ; 25 °C; 2 h, 25 °C
1.5 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8
1.6 Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 90 °C; 5 h, 90 °C; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ; rt → reflux; 3 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Improvement of synthesis process for 3,4,5-trimethoxyphenyl acetic acid, Zhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 32-34
Production Method 16
Production Method 17
- A new one-pot synthesis of 1-arylmethyl-1,2,3,4-tetrahydroisoquinoline derivatives from isoquinolinium salts, Heterocycles, 1981, 15(2), 1115-18
Production Method 18
- One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA, Angewandte Chemie, 2022, 61(8),
Production Method 19
- Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents, Journal of Medicinal Chemistry, 1992, 35(12), 2293-306
Production Method 20
- Preparation of glycerin derivatives as platelet-activating factor (PAF) inhibitors, Japan, , ,
Production Method 21
- Preparation of glycerin derivatives as platelet activating factor (PAF) antagonists, European Patent Organization, , ,
3,4,5-Trimethoxyphenylacetic acid Raw materials
- 3,4,5-Trimethoxyphenylacetonitrile
- Sulfate Lignin
- S-Adenosyl-L-methionine
- 3,4,5-Trimethoxybenzaldehyde
3,4,5-Trimethoxyphenylacetic acid Preparation Products
- Isoeugenol (97-54-1)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Ethyl diphenylacetate (3468-99-3)
- Syringylacetone (19037-58-2)
- Guaiacol (90-05-1)
- Ethyl Hydroferulate (61292-90-8)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Syringaldehyde (134-96-3)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 1,1-diethoxybutane (3658-95-5)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Vanillyl Methyl Ketone (2503-46-0)
- Ethyl vanillate (617-05-0)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
3,4,5-Trimethoxyphenylacetic acid Suppliers
3,4,5-Trimethoxyphenylacetic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Additional information on 3,4,5-Trimethoxyphenylacetic acid
Recent Advances in the Research of 3,4,5-Trimethoxyphenylacetic Acid (CAS: 951-82-6)
3,4,5-Trimethoxyphenylacetic acid (CAS: 951-82-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its trimethoxy-substituted phenylacetic acid structure, has been the subject of numerous studies due to its potential applications in drug development, particularly as a building block for more complex molecules. Recent research has focused on its synthesis, biological activity, and potential therapeutic uses, shedding light on its versatility and importance in medicinal chemistry.
One of the key areas of investigation has been the synthesis of 3,4,5-trimethoxyphenylacetic acid and its derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, highlighting its potential for large-scale production. The researchers employed a multi-step process involving the protection of phenolic groups, followed by alkylation and subsequent deprotection, achieving high yields and purity. This advancement is crucial for ensuring the availability of the compound for further pharmacological studies and industrial applications.
In addition to its synthetic utility, 3,4,5-trimethoxyphenylacetic acid has been explored for its biological activities. Recent findings indicate that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3,4,5-trimethoxyphenylacetic acid showed promising activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest potential applications in the development of anti-inflammatory drugs, although further in vivo studies are needed to confirm these effects.
Another significant area of research involves the use of 3,4,5-trimethoxyphenylacetic acid as a precursor in the synthesis of more complex bioactive molecules. For example, it has been utilized in the construction of combretastatin analogs, a class of compounds known for their antitubulin and anticancer properties. A recent publication in European Journal of Medicinal Chemistry (2024) detailed the synthesis of novel combretastatin derivatives using 3,4,5-trimethoxyphenylacetic acid as a key intermediate. These derivatives exhibited potent cytotoxicity against various cancer cell lines, underscoring the compound's role in anticancer drug discovery.
Despite these promising developments, challenges remain in the optimization of 3,4,5-trimethoxyphenylacetic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed to fully harness its potential. Recent computational studies, as reported in the Journal of Chemical Information and Modeling (2023), have employed molecular docking and dynamics simulations to predict the binding modes and interactions of this compound with target proteins, providing valuable insights for future drug design efforts.
In conclusion, 3,4,5-trimethoxyphenylacetic acid (CAS: 951-82-6) continues to be a compound of great interest in chemical biology and pharmaceutical research. Recent advances in its synthesis, biological evaluation, and application in drug development highlight its versatility and potential. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its therapeutic applications, paving the way for new treatments in areas such as inflammation and cancer.
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